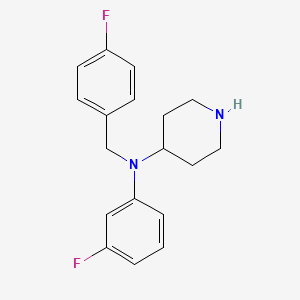
4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of indan, featuring methoxy groups at the 4 and 5 positions and an amine group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one.
Reduction: The ketone group in 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include simpler amines or alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in studies to understand the biological activity of indan derivatives and their potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs for neurological disorders due to its structural similarity to known bioactive molecules.
Industry:
Wirkmechanismus
The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
- Donepezil hydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of functional groups, which can significantly affect their chemical and biological properties.
- Unique Properties: 4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2;/h3-4,8H,5-6,12H2,1-2H3;1H |
InChI-Schlüssel |
YRJOTRQHIJCAQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CC(C2)N)C=C1)OC.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-({[4-(Heptyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B8454820.png)
![4-[(4-Chlorophenyl)sulfinyl]benzaldehyde](/img/structure/B8454832.png)

![5-Bromo-2-chlorobenzo[b]thiophene](/img/structure/B8454848.png)


